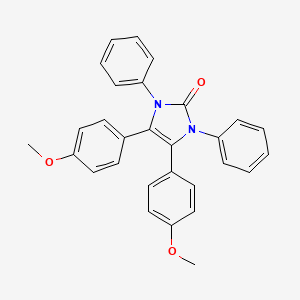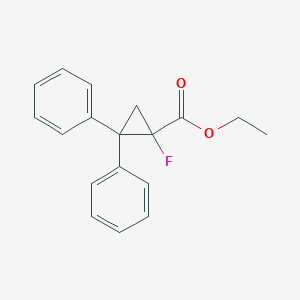
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is an organic compound that features a brominated aromatic ring and a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyphenyl-2-methylbutan-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The brominated aromatic ring can be reduced to form the corresponding phenyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-one.
Reduction: Formation of 4-(4-methoxyphenyl)-2-methylbutan-2-ol.
Substitution: Formation of 4-(3-Methoxy-4-methoxyphenyl)-2-methylbutan-2-ol.
Aplicaciones Científicas De Investigación
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The brominated aromatic ring and the tertiary alcohol group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-(4-Methoxyphenyl)-2-methylbutan-2-ol: Lacks the bromine atom, affecting its reactivity and applications.
4-(3-Methoxy-4-methoxyphenyl)-2-methylbutan-2-ol: Contains an additional methoxy group, altering its chemical properties.
Uniqueness
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is unique due to the presence of both a brominated aromatic ring and a tertiary alcohol group
Propiedades
Fórmula molecular |
C12H17BrO2 |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
4-(3-bromo-4-methoxyphenyl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,14)7-6-9-4-5-11(15-3)10(13)8-9/h4-5,8,14H,6-7H2,1-3H3 |
Clave InChI |
LXOHRLAXJXLXHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC(=C(C=C1)OC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


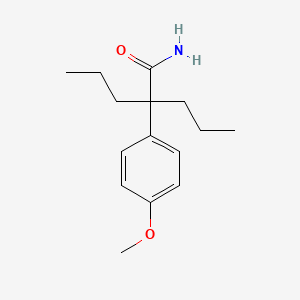
![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)



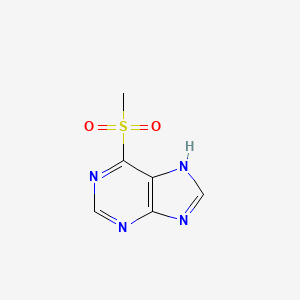

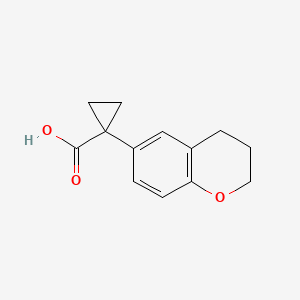
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
